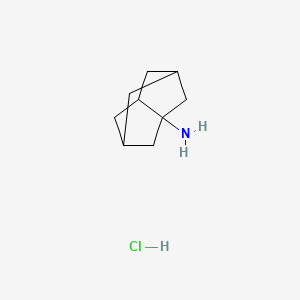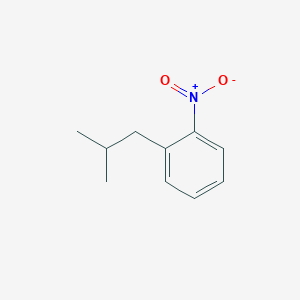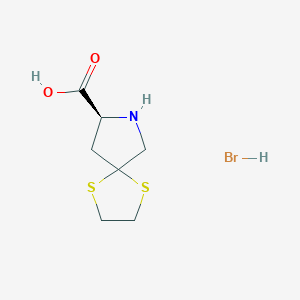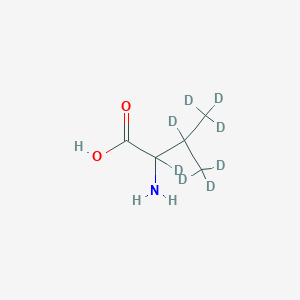
3-Methylpentanoyl Chloride
Overview
Description
3-Methylpentanoyl chloride, also known as isovaleryl chloride, is an organic compound with the chemical formula C6H11ClO. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Mechanistic Studies in Organic Synthesis
Dunn et al. (2016) conducted a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, utilizing online NMR spectroscopy. This research revealed 3-methylpentanoyl chloride as an intermediate in the synthesis of imagabalin, an active pharmaceutical ingredient. The study provides detailed insight into the reaction mechanism, highlighting the role of 3-methylpentanoyl chloride in such synthetic processes (Dunn et al., 2016).
Heterolysis Reactions and Solvent Effects
Martins, Leitão, and Moreira (2004) examined the heterolysis reactions of 3-X-3-methylpentanes (X = Cl, Br, I) in various solvents. Their study provides insights into the behavior of compounds like 3-methylpentanoyl chloride in different solvent environments, contributing to our understanding of solvation effects in chemical reactions (Martins et al., 2004).
Electron Spin Resonance and Optical Studies
Noda, Fueki, and Kuri (1968) investigated dissociative electron attachment by acyl chlorides, including 3-methylpentanoyl chloride, in γ-irradiated organic glasses. Their findings, which included ESR and optical absorption measurements, provide valuable information about the behavior of 3-methylpentanoyl chloride under specific conditions, contributing to the field of physical organic chemistry (Noda et al., 1968).
Friedel-Crafts Reactions
Rae and Woolcock (1987) explored Friedel-Crafts reactions involving 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, which relates to the study of compounds like 3-methylpentanoyl chloride. Their research provides insights into the reactivity of such compounds in complex organic reactions, enhancing our understanding of organic synthesis mechanisms (Rae & Woolcock, 1987).
Biochemical Applications
Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, where compounds like 3-methylpentanoyl chloride could play a role. This research has implications for the production of biofuels and the use of biochemical processes in industrial applications (Cann & Liao, 2009).
properties
IUPAC Name |
3-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHLZVDKIJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505627 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentanoyl Chloride | |
CAS RN |
51116-72-4 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)
